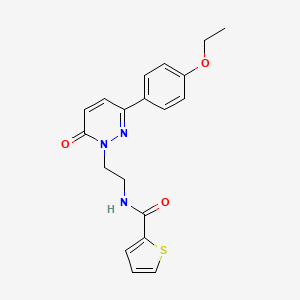
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has gained attention in scientific research due to its potential applications in the field of pharmacology.
Mécanisme D'action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. TFMPP is known to increase the levels of serotonin in the brain, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
TFMPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, as well as decrease the levels of cortisol, a hormone associated with stress. TFMPP has also been found to have a mild analgesic effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFMPP for lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that TFMPP can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several potential future directions for research on TFMPP. One area of interest is its potential as a treatment for drug addiction. TFMPP has been found to reduce the rewarding effects of cocaine and other drugs of abuse in animal models, suggesting that it may have potential as a therapeutic agent for addiction. Another area of interest is its potential as a treatment for Alzheimer's disease. TFMPP has been found to improve cognitive function in animal models of the disease, although more research is needed to determine its potential as a therapeutic agent in humans.
Méthodes De Synthèse
TFMPP can be synthesized by the reaction of 1-benzylpiperazine with 4-trifluoromethylbenzoyl chloride in the presence of a base catalyst. The resulting product is then treated with oxalic acid to obtain TFMPP in its pure form.
Applications De Recherche Scientifique
TFMPP has been studied extensively for its potential applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and sedative properties, making it a potential candidate for the development of new drugs for these conditions.
Propriétés
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-3-19(28-2,14-7-5-4-6-8-14)13-24-17(26)18(27)25-16-11-9-15(10-12-16)20(21,22)23/h4-12H,3,13H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZJZQFHADJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2618670.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2618672.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2618673.png)
![N-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2618674.png)
![4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2618675.png)



![7-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid](/img/structure/B2618683.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2618685.png)
![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2618688.png)
![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2618689.png)
![6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2618690.png)
